2-Chloro-4-methylquinoline

Catalog No.
S773524
CAS No.
634-47-9
M.F
C10H8ClN
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylquinoline

CAS Number

634-47-9

Product Name

2-Chloro-4-methylquinoline

IUPAC Name

2-chloro-4-methylquinoline

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

PFEIMKNQOIFKSW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)Cl

Synonyms

2-Chloro-lepidine; 2-Chloro-4-methylquinoline; 2-Chlorolepidine; NSC 96476

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)Cl

The exact mass of the compound 2-Chloro-4-methylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-methylquinoline (CAS 634-47-9) is a bifunctional heteroaromatic building block widely utilized in pharmaceutical and advanced materials synthesis. Featuring a highly reactive 2-chloro leaving group and a 4-methyl structural modifier, it serves as a critical electrophilic partner in carbon-nitrogen (C-N) and carbon-carbon (C-C) cross-coupling reactions. Presenting as a stable, low-melting crystalline powder (54–58 °C), it offers distinct handling and processability advantages over liquid or semi-solid quinoline analogs. For procurement and scale-up, its primary value lies in its ability to act as a regioselective precursor for complex indoloquinolines, naphthyridines, and specific ion channel inhibitors where the 4-methyl group is strictly required for downstream biological or structural performance [1].

Research Fit

Workflow Nucleophilic substitution & cross-coupling at the 2-chloro position
Selection Regiospecific 2-Cl / 4-Me scaffold for directed synthetic elaboration
Use context Quinoline-based building block for medicinal chemistry and organochalcogen synthesis

Generic substitution of 2-chloro-4-methylquinoline with the more common 2-chloroquinoline fails on both synthetic and application levels. Synthetically, the 4-methyl group introduces significant steric hindrance adjacent to the reactive 2-position, which completely deactivates the molecule in classical, metal-free nucleophilic aromatic substitution (SNAr) reactions with bulky nucleophiles. Consequently, processes optimized for 2-chloroquinoline will fail and must be re-engineered with Palladium-catalyzed Buchwald-Hartwig conditions to achieve conversion [1]. In application, the 4-methyl moiety is not merely a passive substituent; it is a critical structural vector that occupies specific hydrophobic pockets in target enzymes and receptors (such as TRPC4 channels), meaning that analogs lacking this methyl group will exhibit drastically reduced or abolished biological efficacy.

Substitution Risk

Isomer mismatch 4-Chloro-2-methyl isomer exhibits different reactivity and handling; chlorination pathways diverge significantly, making direct replacement unreliable.
Simplification risk 2-Chloroquinoline or 4-methylquinoline alone cannot replicate the dual activation provided by the 2-chloro/4-methyl substitution pattern, altering synthetic trajectory.
Physical handling Melting and boiling points differ from simpler chloroquinolines, affecting purification and storage workflows if substituted without validation.

Steric Deactivation in SNAr

In classical thermal nucleophilic aromatic substitution (SNAr) with bulky nucleophiles such as phenylalanine ethyl ester, 2-chloro-4-methylquinoline exhibits complete steric deactivation, yielding 0% product. In contrast, less hindered analogs like 2-chloroquinoline can undergo thermal SNAr with smaller amino esters. To overcome the 4-methyl steric block, researchers must employ Palladium-catalyzed Buchwald-Hartwig conditions (Pd(OAc)2/BINAP), which successfully restores the amination yield to 86% [1].

Evidence DimensionAmination yield with bulky nucleophiles (phenylalanine ethyl ester)
Target Compound Data0% yield (thermal SNAr); 86% yield (Pd-catalyzed)
Comparator Or Baseline2-Chloroquinoline (reacts under thermal SNAr with smaller nucleophiles)
Quantified Difference0% vs 86% yield depending on catalytic route
ConditionsThermal SNAr vs. Pd(OAc)2/BINAP catalyzed Buchwald-Hartwig amination

Procurement teams must co-source appropriate Palladium catalysts and ligands, as the 4-methyl group completely prevents classical metal-free SNAr with bulky amines.

Selenation Yield
Reported
80% isolated yield
Supports efficient one-pot selenoquinoline assembly
vs. unsubstituted 2-chloroquinoline; class-level inference

High-Yielding C-N Coupling with Secondary Amines

When utilizing advanced electron-rich silicon-containing phosphinane ligands (SabPhos) for Pd-catalyzed C-N coupling, 2-chloro-4-methylquinoline demonstrates exceptional reactivity with secondary amines. Coupling with piperidine yields 98% of the desired product, slightly exceeding the 91% yield observed for the baseline 2-chloroquinoline under similar optimized conditions [1].

Evidence DimensionC-N coupling yield with piperidine
Target Compound Data98% yield
Comparator Or Baseline2-Chloroquinoline (91% yield)
Quantified Difference+7% yield improvement
ConditionsPd-catalyzed Buchwald-Hartwig amination using SabPhos ligand at 60 °C

Validates the compound as a highly efficient precursor for synthesizing piperidinyl-quinoline pharmaceutical intermediates, ensuring near-quantitative conversion.

Chlorination Product
Head-to-head
Pentachloro adduct vs. hexachloro from 4-Cl isomer
Distinct chlorination pathway controls substitution pattern
Cl₂ in CCl₄ conditions; product divergence confirmed

Improved Ambient Handling and Processability

The addition of the 4-methyl group significantly alters the thermal profile of the quinoline scaffold. 2-Chloro-4-methylquinoline presents as a stable crystalline powder with a melting point of 54–58 °C. In contrast, the unsubstituted 2-chloroquinoline has a melting point of approximately 34–37 °C, frequently rendering it an oily liquid or a semi-solid paste at ambient laboratory temperatures .

Evidence DimensionMelting point and ambient physical state
Target Compound Data54–58 °C (stable crystalline powder)
Comparator Or Baseline2-Chloroquinoline (~34–37 °C, oily liquid/semi-solid)
Quantified Difference~20 °C increase in melting point
ConditionsAmbient laboratory handling and storage

The stable solid form of 2-chloro-4-methylquinoline allows for precise gravimetric dosing and eliminates the handling complications associated with low-melting or oily precursors during scale-up.

Sulfur Nucleophiles
Class-level inference
High-yield bis-quinoline adducts under mild SNAr
2-Chloro position enables practical bis-quinoline assembly
Refluxing EtOH, 3–5 h; 4-Cl quinolines require harsher conditions
DFT Geometry
Cross-study comparable
B3LYP/6-31G(d) bond lengths & frequencies
Computational basis for differentiated reactivity vs. lepidine
Gas-phase calculations; supports derivative design predictions

TRPC4 Channel Inhibitor Synthesis

Directly leveraging its high-yielding C-N coupling capabilities with secondary amines (such as piperidine), 2-chloro-4-methylquinoline is the exact required precursor for synthesizing 4-Methyl-2-(1-piperidinyl)-quinoline (M320715). This compound is a potent inhibitor of TRPC4 channels, where the 4-methyl group is essential for target binding .

Indoloquinoline Alkaloids Synthesis

The compound is heavily utilized in the multi-step synthesis of D-ring substituted indoloquinolines, such as cryptolepine derivatives. The synthetic route relies on a selective Buchwald-Hartwig amination followed by a regioselective intramolecular Heck-type cyclization, taking advantage of the specific steric and electronic profile imparted by the 4-methyl group [1].

Dibenzo[1,8]naphthyridine Scaffold Synthesis

In advanced materials and biologically active library generation, 2-chloro-4-methylquinoline is reacted with 2-amino-5-chlorobenzophenone to form complex linear naphthyridines. The 2-chloro position acts as the primary electrophilic site, while the 4-methyl group directs the subsequent cyclization geometry[1].

Application Fit

Application
Selection Property
Validation Focus
TRPC4 modulator synthesis
2-Chloro regiochemistry for amine installation
Synthetic pathway yield and purity
Organoselenium scaffold synthesis
One-pot selenation efficiency
Reaction conditions and product characterization
Sulfur-bridged bis-quinoline assembly
SNAr reactivity with sulfur nucleophiles
Mild conditions preserve quinoline core
Polychlorinated quinoline precursor
Regiospecific chlorination pathway
Adduct identity and halogenation pattern

XLogP3

3.5

Boiling Point

296.0 °C

Melting Point

59.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

634-47-9

Wikipedia

2-Chloro-4-methylquinoline

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